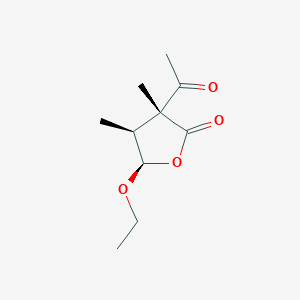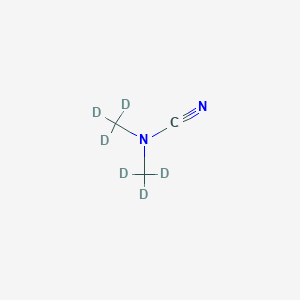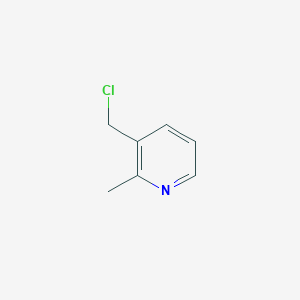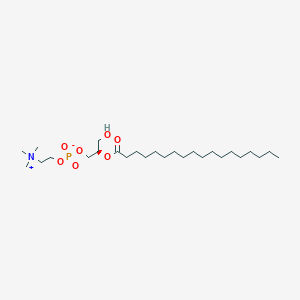
甲基硫代乙酸酯
描述
Methyl Thioglycolate (MTG) is a chemical compound used as an intermediate in the pharmaceutical industry . It has been used to synthesize anti-inflammatory drugs, such as aspirin and ibuprofen, and also for the treatment of autoimmune diseases . It has a molecular formula of C3H6O2S .
Synthesis Analysis
There are several methods to synthesize MTG. One method involves adding sodium hyposulfite and methanol into a reactor, followed by a prescribed amount of methyl chloroacetate .Molecular Structure Analysis
The molecular structure of MTG is represented by the formula HSCH2CO2CH3 . It has an average mass of 106.144 Da and a monoisotopic mass of 106.008850 Da .Chemical Reactions Analysis
MTG reacts with nonprotein components of the antitumor antibiotic neocarzinostatin to form a 1:1 adduct . It also reacts with isothiocyanate to form Rhodanine .Physical and Chemical Properties Analysis
MTG has a density of 1.1±0.1 g/cm3, a boiling point of 151.9±0.0 °C at 760 mmHg, and a vapour pressure of 3.6±0.2 mmHg at 25°C . It has a flash point of 35.0±7.8 °C and an index of refraction of 1.449 .科学研究应用
) 和硫酸盐 (. 这项研究对于了解硫化合物的环境归宿及其对大气化学的影响至关重要。
抗肿瘤研究
在药物化学领域,甲基硫代乙酸酯与抗肿瘤抗生素新霉素的非蛋白质成分反应形成 1:1 加合物 。该反应对于开发新的化疗药物和理解现有药物的作用机制具有重要意义。
有机合成
甲基硫代乙酸酯: 用于有机合成,特别是在制备各种含硫杂环化合物中。 例如,它已被用于合成 3-羧甲基-4-氧代四氢噻喃和 2- 和 4-羧甲基-3-氧代四氢噻吩 。这些化合物是合成更复杂分子的有价值中间体。
光催化
在光催化中,甲基硫代乙酸酯作为适合 [1,2]-Wittig 重排反应的配体 。这种应用对于通过光诱导化学反应创建特定分子结构至关重要,这是绿色化学中一个不断发展的领域。
纳米技术
甲基硫代乙酸酯:已用于通过与氨基乙烷硫醇偶联来修饰金纳米棒的表面 。这种修饰对于开发具有特定性能的纳米材料至关重要,例如增强稳定性或靶向药物递送能力。
微波辅助合成
该化合物也用于微波辅助合成,为快速获得 3-氨基苯并[b]噻吩提供了途径 。这种方法的优势在于其速度和效率,在高通量化学合成中非常有利。
化学反应配体
作为配体,甲基硫代乙酸酯参与各种化学反应,包括苄基醚 C-H 键的直接芳基化 。这种应用对于有机分子的修饰具有重要意义,可能导致新的材料或药物。
环境影响研究
最后,甲基硫代乙酸酯因其环境影响而受到研究,特别是在海洋生态系统中,有机硫化合物发挥着重要作用 。了解其行为和降解有助于评估释放到环境中的硫化合物的生态影响。
安全和危害
未来方向
作用机制
Target of Action
Methyl thioglycolate, also known as Methyl mercaptoacetate , is a chemical compound that primarily targets disulfide bonds in various biochemical contexts . It’s known to interact with the nonprotein component of the antitumor antibiotic neocarzinostatin, forming a 1:1 adduct .
Mode of Action
The mode of action of Methyl thioglycolate involves its interaction with its targets, leading to significant changes in their structure and function. For instance, it reacts with isothiocyanate to form Rhodanine . This interaction demonstrates the compound’s ability to participate in chemical reactions that modify the structure of its targets.
Biochemical Pathways
Methyl thioglycolate is involved in several biochemical pathways. One notable pathway is the breaking of disulfide bonds in the cortex of hair . This process is crucial in hair treatment procedures such as perming and depilation. In the context of chemical synthesis, Methyl thioglycolate can react with 2-halobenzonitriles under microwave irradiation to rapidly produce 3-aminobenzo[b]thiophenes .
Pharmacokinetics
Its physical properties such as boiling point (42-43 °c/10 mmhg) and density (1187 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
The result of Methyl thioglycolate’s action can be observed at the molecular and cellular levels. For instance, in hair treatment, the breaking and reforming of disulfide bonds lead to changes in hair structure, either straightening or curling the hair . In chemical synthesis, its reaction with other compounds leads to the formation of new compounds with potential applications in various fields .
Action Environment
The action of Methyl thioglycolate can be influenced by various environmental factors. For instance, the presence of triethylamine and DMSO at 130 °C facilitates its reaction with 2-halobenzonitriles . .
生化分析
Biochemical Properties
Methyl thioglycolate plays a significant role in biochemical reactions, particularly in the formation of adducts with other molecules. It reacts with the nonprotein component of the antitumor antibiotic neocarzinostatin to form a 1:1 adduct . Additionally, methyl thioglycolate interacts with isothiocyanate to form rhodanine . These interactions highlight its utility in biochemical synthesis and its potential role in therapeutic applications.
Cellular Effects
Methyl thioglycolate has been shown to influence various cellular processes. It binds to amino acids on the surface of bacteria, preventing them from functioning properly and causing the cells to stop growing and die This binding interaction suggests that methyl thioglycolate can disrupt cellular functions, making it a potential antimicrobial agent
Molecular Mechanism
At the molecular level, methyl thioglycolate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, methyl thioglycolate reacts with the nonprotein component of neocarzinostatin, forming a stable adduct that can influence the antibiotic’s activity . This mechanism of action underscores the compound’s potential in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl thioglycolate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl thioglycolate can form stable adducts with other molecules, which may persist over time and continue to exert biological effects . Understanding these temporal dynamics is essential for its application in biochemical research.
Dosage Effects in Animal Models
The effects of methyl thioglycolate vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be effective in modulating specific biochemical pathways. For instance, in mice, the administration of thioglycollate medium can induce peritonitis and activate inflammatory leukocytes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Methyl thioglycolate is involved in various metabolic pathways, including those related to glycolysis and the detoxification of reactive intermediates. It can interact with enzymes such as glyoxalase, which plays a role in detoxifying methylglyoxal, a by-product of glycolysis . These interactions can influence metabolic flux and the levels of metabolites within cells.
Transport and Distribution
Within cells and tissues, methyl thioglycolate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in therapeutic applications.
Subcellular Localization
Methyl thioglycolate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Studying its subcellular distribution can provide insights into its mechanism of action and potential therapeutic targets.
属性
IUPAC Name |
methyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c1-5-3(4)2-6/h6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIJJIMOAABWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033673 | |
| Record name | Methyl thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [MSDSonline] | |
| Record name | Methyl thioglycolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6149 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
148 °C | |
| Record name | METHYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2705 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
METHYL THIOGLYCOLATE PRODUCED REVERSIBLE ANTAGONISM OF OXYTOCIN ON ISOLATED UTERUS OF RAT, AN ANTAGONISM THAT OCCURRED AT RECEPTOR LEVEL. IT WAS SUGGESTED THAT THIS WAS CAUSED BY REVERSIBLE INACTIVATION OF ESSENTIAL DISULFIDE GROUPS IN THE RECEPTORS. | |
| Record name | METHYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2705 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2365-48-2 | |
| Record name | Methyl thioglycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2365-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl thioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL THIOGLYCOLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-mercapto-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL THIOGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1608LA9EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2705 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methyl thioglycolate?
A1: The molecular formula of Methyl thioglycolate is C3H6O2S, and its molecular weight is 106.14 g/mol.
Q2: What spectroscopic data is available for characterizing Methyl thioglycolate?
A: Methyl thioglycolate can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. []
Q3: How does Methyl thioglycolate interact with enediyne compounds like dynemicin A?
A: Methyl thioglycolate can activate dynemicin A through a reductive and nucleophilic mechanism. It adds to the C-8 position of dynemicin A, leading to the formation of dynemicin S (an adduct) and dynemicin H (an aromatized product). This thiol activation is crucial for dynemicin A's DNA cleavage activity. []
Q4: How does Methyl thioglycolate participate in radical reactions?
A: Methyl thioglycolate acts as a polarity-reversal catalyst and hydrogen atom donor in radical reactions. It facilitates hydrogen atom transfer from aldehydes to carbon-centered radicals, enabling efficient radical-chain additions, particularly in hydroacylation reactions. [] It is also a useful reagent in photoinduced glycosylation of cysteine-containing peptides via radical thiol/yne coupling. []
Q5: What is the role of Methyl thioglycolate in organic synthesis?
A: Methyl thioglycolate serves as a versatile building block in synthesizing various heterocyclic compounds, including thiophenes, thiazoles, and their derivatives. Its reactivity towards activated alkenes and carbonyl compounds makes it suitable for constructing these heterocyclic systems. [, , , , , , , , , , , , , ]
Q6: Can Methyl thioglycolate be used in the synthesis of biologically relevant molecules?
A: Yes, Methyl thioglycolate plays a crucial role in peptide and protein synthesis. It facilitates one-pot native chemical ligation and metal-free desulfurization, enabling the production of proteins like ubiquitin and isotopically labeled α-synuclein. [, ]
Q7: Is Methyl thioglycolate compatible with polymeric materials?
A: Research suggests Methyl thioglycolate can modify polymeric materials. It reacts with chloromethyl groups in polymers like polychloromethylstyrene, leading to the formation of core-shell microgels with tunable properties. [] It is also a key component in a self-healing elastomer. []
Q8: How does Methyl thioglycolate influence the biological activity of neocarzinostatin?
A: Methyl thioglycolate activates neocarzinostatin by forming a reactive thiol-drug conjugate. This conjugate generates a cumulene intermediate that cleaves DNA. The structure of the activating thiol, including Methyl thioglycolate, influences the ratio of different deoxyribose 4'-oxidation products. [, ]
Q9: Does Methyl thioglycolate impact the toxicity of illudins?
A: Illudins, another class of antitumor compounds, react with thiols, including Methyl thioglycolate, in a pH-dependent manner. This reaction influences the toxicity of illudins to cells by modulating intracellular glutathione levels. []
A: Yes, density functional theory (DFT) calculations have been used to investigate the mechanisms of Methyl thioglycolate-mediated reactions, particularly in the cycloaromatization of dienediyne compounds. [, ]
Q10: What is known about the safety profile of Methyl thioglycolate?
A: Studies indicate that Methyl thioglycolate can be a skin and eye irritant and a potential skin sensitizer. It exhibits low to moderate acute oral toxicity in rats. While it is used in cosmetic formulations, these are designed to minimize irritation under recommended use conditions. Further research may be needed to assess long-term effects. []
Q11: What analytical methods are used to study Methyl thioglycolate?
A: Various analytical techniques are employed to characterize and quantify Methyl thioglycolate, including gas chromatography, mass spectrometry, HPLC, and various spectroscopic methods (IR, NMR, UV-Vis). [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



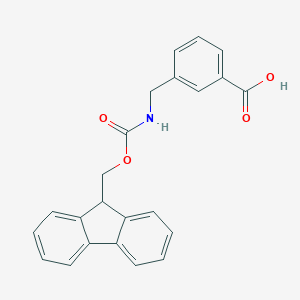



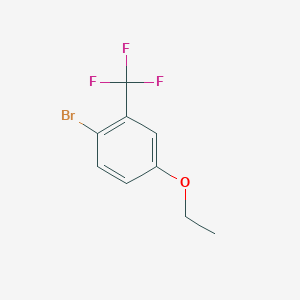

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)
